molecular formula C12H11F5O2 B8565094 2-Methyl-1-[4-(pentafluoroethoxy)phenyl]propan-1-one CAS No. 56425-87-7

2-Methyl-1-[4-(pentafluoroethoxy)phenyl]propan-1-one

Cat. No. B8565094
Key on ui cas rn: 56425-87-7
M. Wt: 282.21 g/mol
InChI Key: RWAYLLRNLKNZOS-UHFFFAOYSA-N
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Patent
US04043791

Procedure details

The preparation of pentafluoroethoxy-substituted phenyl alkyl ketones is accomplished following the procedure of Belous et al., J. Org. Chem. (U.S.S.R.) 7, 1521 (1971). According to that procedure, p-bromophenol is allowed to react with trifluoroacetic anhydride in the presence of sulfur tetrafluoride and hydrogen fluoride, to yield pentafluoroethoxy-4-bromobenzene. This compound is allowed to react with isobutyraldehyde in the presence of n-butyllithium to yield the intermediate alcohol, isopropyl p-(pentafluoroethoxy)phenyl carbinol. This alcohol is oxidizied with chromium trioxide in the presence of aqueous acetic acid to yield the ketone, isopropyl p-(pentafluoroethoxy)phenyl ketone.
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15])=[CH:8][CH:7]=1)[OH:5])([CH3:3])[CH3:2]>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[F:18][C:13]([F:19])([O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]([CH:1]([CH3:2])[CH3:3])=[O:5])=[CH:7][CH:8]=1)[C:14]([F:15])([F:17])[F:16] |f:1.2.3.4|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(O)C1=CC=C(C=C1)OC(C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(F)(F)F)(OC1=CC=C(C=C1)C(=O)C(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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